
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide involves the activation of PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism. This compound binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to recruit coactivator proteins and initiate transcription of target genes. The downstream effects of PPARγ activation by this compound include increased insulin sensitivity, glucose uptake, and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include improved glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of metabolic disorders such as type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide for lab experiments is its specificity for PPARγ activation. This compound has been shown to have minimal activity against other nuclear receptors, which reduces the risk of off-target effects. Another advantage of this compound is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively low potency compared to other PPARγ activators. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide research. One area of interest is the development of more potent and selective PPARγ activators based on the this compound scaffold. Another area of interest is the investigation of the therapeutic potential of this compound in metabolic disorders such as type 2 diabetes and obesity. Additionally, the role of this compound in other physiological processes such as inflammation and cancer is an area of active research. Finally, the development of new synthetic methods for this compound and related compounds may enable further exploration of their biological activities.
Méthodes De Synthèse
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2,5-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of this compound research is its role as a PPARγ activator. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism and has been implicated in the pathogenesis of metabolic disorders such as type 2 diabetes and obesity. This compound has been shown to activate PPARγ and improve insulin sensitivity, glucose uptake, and lipid metabolism in preclinical studies.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-8-3-4-9(15)10(5-8)20-6-11(19)16-13-18-17-12(21-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAPGCGAWAMMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

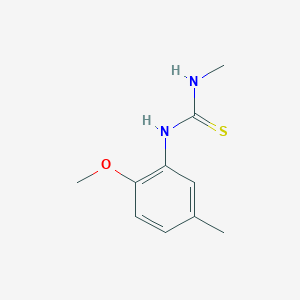
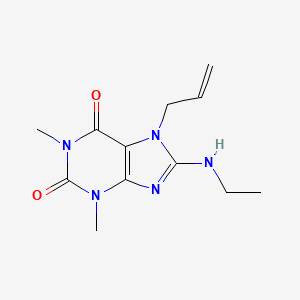
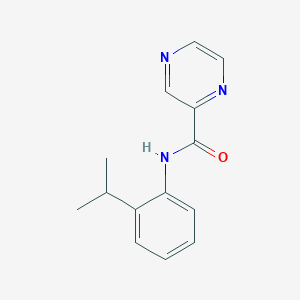
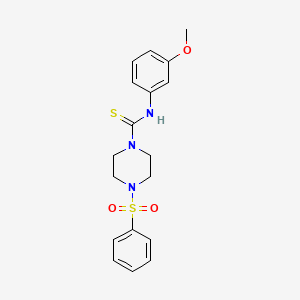

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)


![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
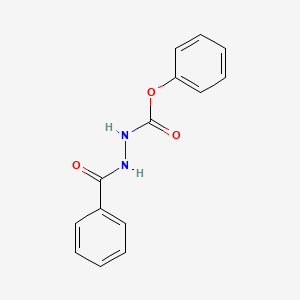
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)